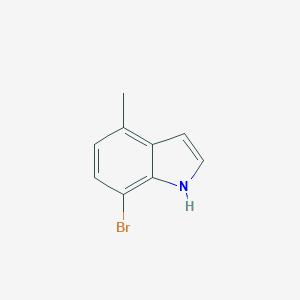

7-Bromo-4-methyl-1H-indole

Beschreibung

Historical Context and Evolution of Indole Chemistry

The journey of indole chemistry began in the mid-19th century, intricately linked to the study of the dye indigo. wikipedia.orgbiocrates.com In 1866, Adolf von Baeyer first synthesized indole by reducing oxindole with zinc dust. wikipedia.orgbhu.ac.inchemeurope.com This seminal discovery paved the way for a deeper understanding of its chemical structure, which was elucidated by Baeyer in 1869. wikipedia.orgchemeurope.com The name "indole" itself is a blend of "indigo" and "oleum," referencing its initial isolation from the treatment of indigo dye with oleum. wikipedia.orgbiocrates.com

The late 19th and early 20th centuries saw the development of foundational synthetic methods that remain relevant today. The Fischer indole synthesis, discovered by Emil Fischer in 1883, became a cornerstone for producing a wide variety of substituted indoles and is still extensively used. wikipedia.orgchemeurope.comcreative-proteomics.combyjus.com Other classical methods, such as the Reissert, Madelung, and Leimgruber–Batcho syntheses, further expanded the synthetic toolkit available to chemists. wikipedia.orgbhu.ac.inrsc.orgresearchgate.net The Leimgruber-Batcho method, in particular, has found significant favor in the pharmaceutical industry for its efficiency in generating specifically substituted indoles. wikipedia.orgchemeurope.com

The 20th century witnessed a surge of interest in indole as its presence was identified in numerous biologically active compounds, including the essential amino acid tryptophan, the neurotransmitter serotonin, and various alkaloids. wikipedia.orgchemeurope.comcreative-proteomics.com This realization propelled indole into the forefront of medicinal chemistry research, a position it continues to hold. mdpi.comsci-hub.senih.gov Modern advancements have focused on developing more efficient, selective, and environmentally friendly synthetic strategies, including one-pot reactions, tandem catalysis, and the use of green catalysts and solvents. rsc.orgopenmedicinalchemistryjournal.com

Significance of the Indole Nucleus as a Privileged Pharmacophore

The indole nucleus is widely recognized as a "privileged pharmacophore" in drug discovery. sci-hub.senih.govmdpi.comsci-hub.red This term describes a molecular scaffold that is capable of binding to multiple biological targets with high affinity, making it a fertile ground for the development of novel therapeutic agents. sci-hub.senih.gov The versatility of the indole ring allows it to mimic the structures of various proteins and interact with a wide range of receptors and enzymes. sci-hub.senih.govjchr.org

The biological importance of indoles is underscored by their presence in a vast array of natural products and pharmaceuticals. nrfhh.comwisdomlib.orgbohrium.com Many indole derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, antidiabetic, and neuroprotective properties. mdpi.comjchr.orgnrfhh.comimpactfactor.org For instance, the anti-inflammatory drug indomethacin and the beta-blocker pindolol both feature an indole core. wikipedia.orgchemeurope.compcbiochemres.com The structural diversity of indole derivatives, achieved through various substitutions on the benzene and pyrrole rings, allows for the fine-tuning of their biological activity. rsc.org

Overview of Halogenated Indole Derivatives and their Research Prominence

The introduction of halogen atoms into the indole scaffold has proven to be a powerful strategy for modulating the physicochemical and biological properties of these compounds. nih.gov Halogenation can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov Marine organisms are a particularly rich source of halogenated indole alkaloids, with bromoindoles being especially prevalent. nih.govmdpi.comnih.gov

Research has shown that halogenated indoles often exhibit enhanced or novel biological activities compared to their non-halogenated counterparts. nih.govasm.org For example, the position and type of halogen substituent can have a profound impact on the anti-inflammatory and antiproliferative activities of indole derivatives. nih.govmdpi.com Studies have demonstrated that bromoindoles can display significant cytotoxic effects against cancer cell lines and can act as inhibitors of key enzymes. mdpi.comnih.gov Furthermore, halogenated indoles have been investigated for their ability to modulate bacterial virulence, highlighting their potential as antivirulence agents in the fight against antibiotic-resistant pathogens. asm.orgfrontiersin.org The strategic placement of halogens, such as at the C5 or C7 position, has been shown to be particularly effective in enhancing the cytotoxic effects of certain indole derivatives. mdpi.com

Eigenschaften

IUPAC Name |

7-bromo-4-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN/c1-6-2-3-8(10)9-7(6)4-5-11-9/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJOBFYZCJCKOAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CNC2=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30595934 | |

| Record name | 7-Bromo-4-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165669-07-8 | |

| Record name | 7-Bromo-4-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-bromo-4-methyl-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies for 7-bromo-4-methyl-1h-indole and Analogues

Strategic Approaches to the Synthesis of 7-Bromo-4-methyl-1H-indole

Direct synthesis strategies focus on introducing the bromo and methyl groups onto the indole scaffold through carefully planned reaction sequences.

Dehalogenation serves as a powerful tool in indole synthesis, often used in the final step to remove a directing group or a halogen that is no longer required. For instance, 4-methylindole can be synthesized via dehalogenation of the commercially available this compound. researchgate.net This reactivity highlights the utility of the C7-bromo substituent as a removable group.

A prominent method for dehalogenation is radical reduction. This has been effectively demonstrated in the synthesis of various 7-unsubstituted indoles from their 7-bromo precursors. organic-chemistry.org The reaction typically employs tributyltin hydride (Bu₃SnH) and an initiator like azobisisobutyronitrile (AIBN) in a solvent such as toluene at elevated temperatures. wordpress.com This heteroaryl radical methodology can achieve nearly quantitative yields, making it a highly efficient and clean transformation. organic-chemistry.org The tolerance of radical-generating conditions to many other functional groups reduces the need for extensive use of protecting groups. organic-chemistry.orgwordpress.com

Achieving regioselective bromination on a substituted indole ring is a significant synthetic challenge due to the multiple reactive sites on the electron-rich heterocycle. Direct bromination of 4-methyl-1H-indole would require conditions that favor substitution at the C7 position over other positions like C3, C2, C5, or C6.

While direct C7 bromination of 4-methyl-1H-indole is not widely documented, studies on analogous systems provide insight. For example, the direct and regioselective C7-bromination of 4-substituted 1H-indazoles has been successfully achieved using N-bromosuccinimide (NBS) in DMF at 80 °C. rsc.org Given the structural similarity between indoles and indazoles, this suggests a potential pathway. The choice of brominating agent and reaction conditions is critical. Milder agents like NBS are often preferred over molecular bromine (Br₂) to control reactivity and minimize the formation of polybrominated byproducts. acs.org The solvent can also play a key role; polar aprotic solvents may stabilize electrophilic intermediates, enhancing reactivity at a specific position. For other indole systems, bromination of 2-(difluoromethyl)-1H-indole with NBS can yield the 7-bromo derivative, further illustrating the feasibility of C7 functionalization under controlled conditions.

Table 1: Comparison of Brominating Agents for Heterocycles

| Reagent | Typical Conditions | Selectivity Notes |

|---|---|---|

| N-Bromosuccinimide (NBS) | DMF, 80 °C | Often provides good regioselectivity for C7 bromination in 4-substituted systems. rsc.org |

| Bromine (Br₂) | Acetic Acid or Chloroform | Can lead to over-bromination or different regioisomers if not carefully controlled. |

| Tetrabutylammonium tribromide (TBABr₃) | THF | A mild reagent useful for brominating electron-deficient pyrroles, with selectivity influenced by the substrate. acs.org |

| Copper(II) Bromide (CuBr₂) | NMP, Microwave | An efficient method for achieving full conversion rapidly, particularly with microwave assistance. |

Dehalogenation Strategies (e.g., from commercially available precursors)

Indole Ring Construction via Established Name Reactions

Building the indole ring from acyclic precursors is a foundational strategy in heterocyclic chemistry. Established name reactions provide reliable routes to bromo-methylindoles by assembling the core structure with the substituents already in place or positioned for subsequent modification.

The Fischer indole synthesis is one of the most widely used methods for preparing indoles. bhu.ac.in It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone. bhu.ac.iniajps.com This method is highly versatile for producing 2,3-disubstituted indoles. bhu.ac.in

For the synthesis of bromo-methylindole analogues, a suitably substituted phenylhydrazine is required. For example, the synthesis of Ethyl 4-bromo-7-methyl-1H-indole-2-carboxylate can be achieved via a Fischer synthesis where 5-bromo-2-methylphenylhydrazine hydrochloride is first condensed with ethyl pyruvate to form the hydrazone intermediate. This intermediate is then cyclized using a Lewis acid catalyst like zinc chloride in a high-boiling solvent such as ethylene glycol at elevated temperatures (150–170°C) to yield the target indole. Yields for this cyclization step are reported in the range of 59.9% to 66.1%.

The Bartoli indole synthesis is an exceptionally efficient and flexible route for preparing 7-substituted indoles. bhu.ac.inwikipedia.org The reaction involves the treatment of an ortho-substituted nitroarene with at least three equivalents of a vinyl Grignard reagent. wikipedia.orgchemeurope.com The presence of a bulky substituent ortho to the nitro group is often essential for the reaction to proceed and generally leads to higher yields. wikipedia.org

A significant advancement, known as the Dobbs modification, utilizes an ortho-bromine on the nitroarene substrate. wikipedia.orgchemeurope.com This bromine atom acts as a directing group to facilitate the cyclization and can be subsequently removed via radical reduction to yield a 7-unsubstituted indole. organic-chemistry.orgwordpress.com This effectively uses the bromine as a labile directing group. organic-chemistry.org This strategy has been successfully applied to the synthesis of 2,4-dimethyl-7-bromoindole, a close analogue of the target compound. The reaction of 4-bromo-3-nitrotoluene with isopropenylmagnesium bromide under standard Bartoli conditions afforded 2,4-dimethyl-7-bromoindole in a 67% yield. wordpress.comrsc.org This demonstrates the power of the Bartoli reaction to construct highly substituted 7-bromoindoles in a single, efficient step. wordpress.com

Application of the Fischer Indole Synthesis for Related Bromo-Methylindoles

Multi-Step Synthetic Sequences from Precursors (e.g., Substituted Anilines)

Complex indoles are often accessed through multi-step synthetic sequences that begin with simple, commercially available starting materials like substituted anilines. These routes provide the flexibility to introduce various functional groups in a controlled manner.

A clear example is the synthesis of bromo-indole derivatives starting from a substituted aniline. iajps.com One such route begins with 2-bromo-4-methylaniline hydrochloride, which is condensed with other reagents to build the indole framework. researchgate.net Another documented multi-step synthesis starts with 4-bromo-3-nitrotoluene, which itself can be prepared from the corresponding aniline. wordpress.comrsc.org The synthesis of alkaloids like 2,4-dimethylindole begins with this precursor. rsc.org A Bartoli reaction with isopropenylmagnesium bromide yields 2,4-dimethyl-7-bromoindole, which is then subjected to radical reduction (dehalogenation) with tributyltin hydride to give the final product. rsc.org This sequence showcases a combination of indole ring construction followed by a strategic dehalogenation step.

Table 2: Example Multi-Step Synthesis of a 7-Bromoindole Analogue via Bartoli Synthesis wordpress.comrsc.org

| Step | Starting Material | Reagents | Product | Yield |

|---|---|---|---|---|

| 1 | 4-Bromo-3-nitrotoluene | Isopropenylmagnesium bromide, THF, -40 °C | 2,4-Dimethyl-7-bromoindole | 67% |

| 2 | 2,4-Dimethyl-7-bromoindole | Bu₃SnH, AIBN, Toluene, 110 °C | 2,4-Dimethylindole | 94% |

Exploration of Novel Catalytic Approaches for C-Br and C-C Bond Formation

The strategic placement of a bromine atom at the C7 position of the indole ring serves as a versatile handle for a variety of subsequent chemical transformations, primarily through transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental for building molecular complexity by forming new carbon-carbon (C-C) and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond of 7-bromo-indole derivatives is readily activated by palladium catalysts, enabling a suite of powerful C-C bond-forming reactions.

Suzuki-Miyaura Coupling: This reaction is one of the most robust methods for creating aryl-aryl or aryl-heteroaryl bonds. For bromoindoles, it involves coupling with a boronic acid or ester in the presence of a palladium catalyst and a base. Research on related 7-bromo-1H-indazoles has shown that catalyst systems like Pd(dppf)Cl₂, combined with bases such as K₃PO₄ or Cs₂CO₃, are effective for coupling at the C7 position. nih.govrsc.org The choice of ligand and base is critical to achieving high yields. nih.gov

Sonogashira Coupling: This method introduces alkynyl groups and is crucial for synthesizing conjugated systems. It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. Modern, copper-free Sonogashira protocols have been developed using air-stable palladium precatalysts, which can be applied to the one-pot synthesis of indoles from 2-bromoanilines at room temperature, highlighting a milder approach. acs.orgnih.gov

Heck Reaction: The Heck reaction allows for the arylation or vinylation of the indole core. Intramolecular Heck reactions of bromoindole precursors have been utilized to construct complex, fused-ring systems. acs.orgacs.org

Buchwald-Hartwig Amination: For C-N bond formation, the Buchwald-Hartwig amination is the premier method. It couples the C-Br bond with a wide range of amines. For halogenated tryptophans and bromoindoles, conditions using palladium precatalysts with specialized phosphine ligands (e.g., tBu-XPhos) under aqueous conditions have proven successful, demonstrating the reaction's applicability to sensitive biomolecules. beilstein-journals.org

Interactive Data Table: Palladium-Catalyzed Cross-Coupling of Bromo-Indole Analogues

| Reaction Type | Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| Suzuki-Miyaura | 7-Bromo-4-sulfonamido-1H-indazole | (4-Methoxyphenyl)boronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 120 (MW) | 82 | nih.govrsc.org |

| Sonogashira | 2-Bromo-N-methylaniline | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl | TMP | ACN | RT | 85 (indole) | acs.orgnih.gov |

| Buchwald-Hartwig | N-Benzyl-4-bromo-7-azaindole | Benzamide | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 92 | beilstein-journals.org |

| Heck (Intramolecular) | N-((3-Bromo-1-(phenylsulfonyl)-1H-indol-2-yl)methyl)-N-arylbenzenesulfonamide | - | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | DMF | 130 | 85 | acs.org |

Note: The data presented is for analogous compounds and demonstrates the principles applicable to this compound.

Direct C-H Activation/Functionalization: A more contemporary and atom-economical strategy involves the direct functionalization of indole C-H bonds, bypassing the need for pre-installed halogen atoms. beilstein-journals.org Transition metals like palladium and rhodium can catalyze the coupling of indole C-H bonds with various partners. nih.gov

For substrates like 3-acetyl-7-bromo-1H-indole, palladium catalysis can achieve C4-arylation, demonstrating that even a halogenated position can remain intact while other C-H bonds are functionalized. nih.gov In other systems, C-H activation can be directed to specific positions; for instance, a C7 methyl-substituted indole was successfully functionalized via an iridium-catalyzed C-H activation, albeit in a modest yield of 32%. acs.org These methods represent the cutting edge of indole synthesis, offering novel pathways to complex analogues.

Considerations for Scalable and Sustainable Synthetic Routes

The transition from laboratory-scale synthesis to industrial production necessitates routes that are not only high-yielding but also safe, cost-effective, and environmentally benign. For this compound and its derivatives, several modern technologies are being explored to meet these demands.

Flow Chemistry: Continuous flow synthesis has emerged as a powerful tool for improving the safety, efficiency, and scalability of chemical processes. mdpi.comnumberanalytics.com Reactions that are hazardous or difficult to control in batch, such as those involving toxic gases like carbon monoxide or highly exothermic steps, can be managed effectively in microreactors. galchimia.com Flow systems offer superior heat and mass transfer, precise control over reaction time, and the potential for automated, multi-step sequences without intermediate isolation. nih.govacs.org The Fischer indole synthesis and the Heumann indole process have both been successfully adapted to flow conditions, resulting in higher yields and significantly shorter reaction times compared to batch methods. mdpi.comacs.org This technology is highly suitable for the large-scale production of indole intermediates.

Biocatalysis: Enzymes offer an exceptionally green and sustainable alternative to traditional chemical catalysts. numberanalytics.com Operating under mild conditions (neutral pH, ambient temperature) in aqueous media, biocatalysts can provide exquisite chemo-, regio-, and stereoselectivity. acs.org For indole synthesis, enzymes like monoamine oxidase (MAO-N) have been used for the aromatization of indolines to indoles. acs.org Furthermore, P450 enzymes have been engineered to catalyze the direct conversion of indole to indigo, showcasing the potential for enzymatic C-H hydroxylation, a key step in functionalization. mdpi.com SAM-dependent methyl transferases are capable of stereoselective C3-methylation of the indole core, a transformation that is challenging to achieve with conventional methods. nih.gov The use of biocatalysis can significantly reduce reliance on heavy metals and harsh reagents.

Sustainable Synthetic Strategies: Beyond specific technologies, broader strategies contribute to the sustainability of indole synthesis.

Multicomponent Reactions (MCRs): MCRs, such as the Ugi reaction followed by an acid-catalyzed cyclization, allow for the de novo assembly of the indole core from simple, readily available starting materials in a single pot. researchgate.netrsc.org This approach is inherently atom-economical and minimizes waste by reducing the number of synthetic steps and purification procedures. acs.org

Electrosynthesis: Electrochemical methods can generate reactive intermediates, like N-radicals, for constructing N-heterocycles without the need for chemical oxidants or metal catalysts, offering a cleaner reaction profile. rsc.org

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water, ethanol, or even solvent-free conditions is a key tenet of green chemistry that can be applied to many indole syntheses. acs.org

These advanced methodologies are paving the way for the efficient, responsible, and scalable production of this compound and a diverse array of its analogues, fueling future discoveries in science and medicine.

Iii. Chemical Reactivity and Derivatization Studies of 7-bromo-4-methyl-1h-indole

Electrophilic Aromatic Substitution Reactions on the Indole Core

The indole ring is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution. The most reactive position is typically the C3 position, followed by the C2, C5, and C6 positions. The presence of substituents on the benzene ring can influence the regioselectivity of these reactions.

The introduction of cyano and carbonyl functionalities onto the 7-bromo-4-methyl-1H-indole core has been achieved through various synthetic strategies. While direct electrophilic substitution at other positions can be challenging due to the inherent reactivity of the C3 position, functionalization can be directed to specific sites.

For instance, the cyanation of 4-bromo-7-methyl-1H-indole has been accomplished using copper(I) cyanide in N-methyl-2-pyrrolidinone at elevated temperatures, leading to the corresponding nitrile derivative. ambeed.com This reaction demonstrates the substitution of the bromine atom, which is a common strategy for introducing new functional groups.

Research has also explored the regioselective functionalization of the indole nucleus through multi-step sequences. A notable example is the synthesis of 2-cyano-5-formyl-4-methyl-1H-indole from 4-methyl-1H-indole, which involves the regioselective installation of cyano and aldehyde groups at the C2 and C5 positions, respectively. acs.org While this specific example starts from a different indole derivative, the principles of regioselective functionalization are applicable to the this compound system.

The introduction of a carbonyl group can be achieved through various methods, including Friedel-Crafts acylation. However, controlling the regioselectivity can be challenging. An alternative approach involves the use of directing groups. For example, in a study on 3-acetyl-7-bromo-1H-indole, C4-arylation was achieved, and under prolonged reaction times, a domino C4-arylation/3,2-carbonyl migration was observed. acs.org This indicates the potential for introducing carbonyl groups at different positions through rearrangement reactions.

| Starting Material | Reagents and Conditions | Product | Key Observation | Reference |

|---|---|---|---|---|

| 4-Bromo-7-methyl-1H-indole | Copper(I) cyanide, N-methyl-2-pyrrolidinone, 200 °C, 16 h | 4-Cyano-7-methyl-1H-indole | Substitution of the bromine atom to introduce a cyano group. | ambeed.com |

| 4-Methyl-1H-indole | Multi-step sequence | 2-Cyano-5-formyl-4-methyl-1H-indole | Regioselective introduction of cyano and formyl groups. | acs.org |

| 1-(7-Bromo-1H-indol-3-yl)ethan-1-one | Iodobenzene, AgOAc, Pd(OAc)₂, 120 °C, 24 h | 1-(7-Bromo-4-phenyl-1H-indol-2-yl)ethan-1-one | Domino C4-arylation and 3,2-carbonyl migration. | acs.org |

Nucleophilic Substitution and Cross-Coupling Reactions at the Bromine Atom

The bromine atom at the C7 position of this compound is a key functional handle for a variety of synthetic transformations, particularly palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents, leading to the diversification of the indole scaffold.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide, is widely used for the arylation of indoles. nih.govnih.govrsc.org For instance, 7-bromo-4-substituted-1H-indazoles have been successfully coupled with various boronic acids under optimized palladium-catalyzed conditions to yield C7-arylated products in moderate to good yields. nih.govrsc.org This methodology is directly applicable to this compound.

The Sonogashira coupling, which pairs a terminal alkyne with an organic halide, is another important palladium-catalyzed reaction for introducing alkynyl groups. nih.govacs.org This reaction has been employed for the functionalization of bromoindoles, often under copper-free conditions to enhance functional group tolerance. nih.govacs.org For example, a monoligated palladium precatalyst has been shown to be effective for room-temperature, copper-free Sonogashira couplings of challenging aryl bromides, including bromoindoles. nih.gov

Other palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, can be used to introduce nitrogen-based nucleophiles at the C7 position. These reactions typically employ a palladium catalyst in combination with a suitable ligand and base.

| Reaction Type | Substrate | Coupling Partner | Catalyst System | Product | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 7-Bromo-4-sulfonamido-1H-indazoles | Aryl boronic acids | PdCl₂(PPh₃)₂ / Base | C7-Arylated 4-sulfonamido-1H-indazoles | nih.gov |

| Sonogashira | 4-Bromo-1H-indole | Terminal alkynes | [DTBNpP]Pd(crotyl)Cl / TMP | 4-Alkynyl-1H-indoles | nih.gov |

| Buchwald-Hartwig | Ethyl 4-bromo-7-methyl-1H-indole-2-carboxylate | Amines | Palladium catalyst / Ligand | C4-Amino-substituted indoles |

Metal-halogen exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic species. wikipedia.org This transformation is particularly useful for creating a nucleophilic carbon center that can then be reacted with various electrophiles.

For this compound, treatment with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures can induce a bromine-lithium exchange. acs.orgresearchgate.net The resulting 7-lithio-4-methyl-1H-indole is a potent nucleophile that can be quenched with a wide array of electrophiles, including aldehydes, ketones, carbon dioxide (to form a carboxylic acid), and alkyl halides. This method provides a powerful route to a diverse range of 7-substituted-4-methyl-1H-indoles.

The use of magnesium ate complexes, such as iPr(n)Bu₂MgLi, can also facilitate selective bromine-magnesium exchange at low temperatures. researchgate.net The resulting organomagnesium species can then be trapped with electrophiles. This method can sometimes offer advantages in terms of functional group tolerance compared to organolithium reagents.

| Starting Material | Reagent for Exchange | Electrophile (Quenching Agent) | Product Type | Reference |

|---|---|---|---|---|

| This compound | n-Butyllithium or tert-Butyllithium | Aldehydes, Ketones, CO₂, Alkyl halides | 7-Substituted-4-methyl-1H-indoles | acs.org |

| Aryl Bromides | iPr(n)Bu₂MgLi | Various electrophiles | Functionalized Aryl Compounds | researchgate.net |

Suzuki, Sonogashira, and Other Palladium-Catalyzed Coupling Reactions for Diversification

Transformations Involving the Methyl Substituent

The methyl group at the C4 position of this compound, while generally less reactive than the indole ring or the bromine atom, can also be a site for further functionalization through oxidation and halogenation reactions.

The benzylic nature of the methyl group on the indole ring makes it susceptible to oxidation to an aldehyde or a carboxylic acid under appropriate conditions. Reagents such as manganese dioxide (MnO₂) or selenium dioxide (SeO₂) are commonly used for the oxidation of benzylic methyl groups. The resulting formyl or carboxyl group can then serve as a handle for further synthetic transformations, such as condensation reactions or amide bond formation.

Halogenation of the methyl group, typically with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under radical initiation conditions (e.g., using AIBN or light), can lead to the formation of a halomethyl derivative. This bromomethyl or chloromethyl group is a reactive electrophile that can readily undergo nucleophilic substitution reactions, providing another avenue for the introduction of diverse functional groups at the C4-position.

| Transformation | Typical Reagents | Intermediate Product | Potential for Further Functionalization |

|---|---|---|---|

| Oxidation | MnO₂, SeO₂ | 4-Formyl-7-bromo-1H-indole or 7-Bromo-1H-indole-4-carboxylic acid | Condensation reactions, amide bond formation |

| Halogenation | NBS or NCS with AIBN/light | 4-(Bromomethyl)-7-bromo-1H-indole or 4-(Chloromethyl)-7-bromo-1H-indole | Nucleophilic substitution reactions |

N-Functionalization of the Indole Nitrogen

The nitrogen atom within the indole ring of this compound is a key site for functionalization, allowing for the introduction of various substituents that can modulate the compound's chemical and physical properties. The presence of the N-H bond facilitates several types of reactions, primarily involving deprotonation followed by the addition of an electrophile. Common N-functionalization reactions include alkylation and sulfonylation.

N-Alkylation: N-alkylation introduces an alkyl group onto the indole nitrogen. A primary example is the methylation of the indole nitrogen. This reaction is typically achieved by treating the indole with a methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base. smolecule.comsmolecule.com The base deprotonates the acidic N-H proton, forming an indolide anion that then acts as a nucleophile, attacking the methylating agent. This results in the formation of N-methylated indole derivatives like 7-Bromo-1,4-dimethyl-1H-indole. smolecule.com

N-Sulfonylation: Another significant functionalization is N-sulfonylation, where a sulfonyl group is attached to the indole nitrogen. This is often done to protect the nitrogen during subsequent reactions or to introduce specific electronic properties. The reaction of a 7-bromoindole derivative with an arylsulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base or in a polar solvent like dimethylformamide, yields the corresponding N-sulfonylated product, for instance, 7-Bromo-1-(4-methylbenzene-1-sulfonyl)-1H-indole. evitachem.com The sulfonyl group acts as a strong electron-withdrawing group and can influence the reactivity of the indole ring. evitachem.com

Table 1: Examples of N-Functionalization Reactions This table is interactive. You can sort and filter the data.

| Reaction Type | Substrate (Example) | Reagent | Product (Example) | Reference |

|---|---|---|---|---|

| N-Methylation | This compound | Methylating agent (e.g., Dimethyl sulfate) | 7-Bromo-1,4-dimethyl-1H-indole | smolecule.com |

Reactivity of Carboxylic Acid Derivatives (e.g., this compound-2-carboxylic acid)

The carboxylic acid derivatives of this compound, particularly at the C2 position, are valuable intermediates in organic synthesis. google.com The reactivity of these derivatives is centered around the carboxylic acid moiety and the influence of the substituted indole ring.

A key derivative is this compound-2-carboxylic acid. Its synthesis is often achieved through the hydrolysis of its corresponding ester, ethyl this compound-2-carboxylate. google.com A documented method involves the alkaline hydrolysis of the ethyl ester using a potassium hydroxide solution in ethanol at room temperature. google.com The reaction proceeds via nucleophilic acyl substitution, where the hydroxide ion attacks the ester carbonyl, leading to the formation of the carboxylate salt, which is then acidified to yield the final carboxylic acid product with high purity (>98%). google.com

The synthesis of the precursor, ethyl 4-bromo-7-methylindole-2-carboxylate, can be accomplished via a Fischer indole synthesis. This involves the condensation of 5-bromo-2-methylphenylhydrazine hydrochloride with ethyl pyruvate, followed by a cyclization reaction catalyzed by anhydrous zinc chloride in ethylene glycol at elevated temperatures (150-170°C). google.com

Table 2: Synthesis and Hydrolysis of this compound-2-carboxylic Acid Derivative This table is interactive. You can sort and filter the data.

| Reaction Step | Starting Material | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Cyclization | Ethyl pyruvate-5-bromo-2-methylphenylhydrazone | Anhydrous ZnCl₂, Ethylene glycol, 150-170°C, 2.0-4.5 h | Ethyl 4-bromo-7-methylindole-2-carboxylate | - | google.com |

Iv. Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 7-Bromo-4-methyl-1H-indole, offering detailed insights into the chemical environment of each proton and carbon atom.

Proton (¹H) NMR spectroscopy provides critical information about the electronic environment of hydrogen atoms within the molecule. The chemical shifts (δ) are influenced by the neighboring atoms and functional groups. In the case of this compound, the aromatic protons on the indole ring exhibit distinct signals due to the deshielding effects of the ring current and the substituents. The methyl group protons typically appear as a singlet in the upfield region of the spectrum. The coupling patterns (J-coupling) between adjacent non-equivalent protons further help in assigning their relative positions on the indole scaffold. For instance, the protons on the benzene portion of the indole ring will show characteristic splitting patterns based on their ortho, meta, or para relationships.

A representative ¹H NMR spectrum of a related compound, 7-Bromo-3-methyl-1H-indole, recorded in CDCl₃, shows a singlet for the N-H proton at approximately 8.06 ppm. rsc.org The aromatic protons appear as a doublet at 7.55 ppm and 7.37 ppm, with a multiplet observed between 7.08-6.97 ppm. rsc.org The methyl group protons resonate as a doublet at 2.35 ppm. rsc.org While this data is for a structural isomer, it provides a valuable reference for the expected regions and multiplicities of the proton signals in this compound.

Table 1: Representative ¹H NMR Data for a Related Indole Derivative

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| N-H | 8.06 | s | - |

| Ar-H | 7.55 | d | 7.9 |

| Ar-H | 7.37 | d | 7.6 |

| Ar-H | 7.08-6.97 | m | - |

| CH₃ | 2.35 | d | 1.0 |

Data for 7-Bromo-3-methyl-1H-indole in CDCl₃ rsc.org

Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of this compound. The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment. The carbon atom attached to the bromine (C7) is expected to show a signal at a characteristic chemical shift due to the halogen's inductive effect. The quaternary carbons and the methyl carbon will also have distinct resonances.

For the related compound, 7-Bromo-3-methyl-1H-indole, the ¹³C NMR spectrum in CDCl₃ reveals signals at 135.07, 129.64, 124.31, 122.33, 120.42, 118.23, 113.13, and 104.75 ppm for the aromatic and pyrrole ring carbons. rsc.org The methyl carbon appears at 9.97 ppm. rsc.org This data serves as a useful guide for interpreting the ¹³C NMR spectrum of this compound.

Table 2: Representative ¹³C NMR Data for a Related Indole Derivative

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Aromatic/Pyrrole Carbons | 135.07, 129.64, 124.31, 122.33, 120.42, 118.23, 113.13, 104.75 |

| CH₃ | 9.97 |

Data for 7-Bromo-3-methyl-1H-indole in CDCl₃ rsc.org

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms in this compound, researchers employ two-dimensional (2D) NMR techniques.

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, helping to trace out the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of carbon signals based on their attached protons.

For instance, in the analysis of related indole structures, 2D NMR techniques like NOESY or HSQC have been used to distinguish between isomers based on through-space couplings.

Carbon (13C) NMR for Carbon Skeleton Assignment

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and confirming the molecular formula of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to deduce the elemental composition. rsc.org The presence of a bromine atom is readily identified by the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks (M⁺ and M⁺+2) of nearly equal intensity.

The fragmentation pattern observed in the mass spectrum provides further structural information. Under electron impact (EI) ionization, the molecule can fragment in predictable ways, and the resulting fragment ions can be analyzed to piece together the structure of the parent molecule.

Infrared (IR) Spectroscopy for Diagnostic Functional Group Vibrations

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds.

N-H Stretch: The N-H bond of the indole ring typically exhibits a stretching vibration in the region of 3400-3300 cm⁻¹. mdpi.com

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the aromatic ring are usually observed between 3100 and 3000 cm⁻¹. libretexts.org

C-C Stretch (in-ring): The stretching vibrations of the carbon-carbon bonds within the aromatic ring appear in the 1600-1400 cm⁻¹ region. libretexts.org

C-H "oop" (out-of-plane) Bending: The out-of-plane bending vibrations of the aromatic C-H bonds, which can be diagnostic of the substitution pattern, are found in the 900-675 cm⁻¹ range. libretexts.org

For a related compound, ethyl 4-bromo-7-methyl-1H-indole-2-carboxylate, the indole N-H stretch is noted around 3400 cm⁻¹.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

The crystal structure reveals how the molecules pack in the crystal lattice, which can be influenced by intermolecular interactions such as hydrogen bonding involving the indole N-H group and halogen bonding involving the bromine atom. For example, in the crystal structure of 7-bromo-1H-indole-2,3-dione, molecules dimerize through N-H···O hydrogen bonds, and these dimers are further linked by intermolecular Br···O interactions. researchgate.net

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatography operates on the principle of differential partitioning of a compound between a stationary phase and a mobile phase. This allows for the effective separation of components within a mixture. For substituted indoles like this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity of non-volatile compounds like this compound. It is routinely employed to monitor the progress of chemical reactions and to quantify the purity of the final product. google.com The technique separates compounds based on their interactions with a solid stationary phase (packed into a column) and a liquid mobile phase that is pumped through the column under high pressure.

In the context of this compound and its derivatives, reverse-phase HPLC (RP-HPLC) is the most common configuration. researchgate.net In this setup, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically consisting of acetonitrile and/or methanol with water. rsc.orgmdpi.com The separation mechanism relies on the hydrophobic interactions between the analyte and the stationary phase. As this compound is a relatively nonpolar molecule, it is retained on the column and then eluted by the organic component of the mobile phase. Detection is commonly achieved using a UV detector, as the indole ring system possesses strong chromophores that absorb light in the UV spectrum, often at wavelengths such as 254 nm or 280 nm. mdpi.commdpi.com

Research findings on related brominated indole derivatives demonstrate that HPLC methods can achieve high resolution, separating compounds with very similar structures. researchgate.netmdpi.com For instance, the purity of compounds like 4-bromo-7-methylindole-2-carboxylic acid has been successfully determined to be above 98% using HPLC. google.com The retention time (t_R_), the time it takes for the compound to travel from the injector to the detector, is a characteristic parameter under a specific set of conditions and is used to identify the compound, while the area under the corresponding peak is proportional to its concentration, allowing for quantitative purity assessment.

Table 1: Representative HPLC Parameters for Analysis of Brominated Indole Derivatives

| Parameter | Typical Value/Condition | Purpose |

| Column | Reverse-phase C18 (e.g., LiChrospher 100 RP-18, XDB-C18) rsc.orgmdpi.com | Provides a nonpolar stationary phase for hydrophobic interaction-based separation. |

| Mobile Phase | Isocratic or Gradient elution with Acetonitrile/Water or Methanol/Water mixtures mdpi.commdpi.com | The liquid that carries the sample through the column. Gradient elution improves separation of complex mixtures. |

| Flow Rate | 1.0 mL/min mdpi.com | Controls the speed of the mobile phase and influences retention time and resolution. |

| Detection | UV-Vis Diode Array Detector (DAD) at 254 nm or 280 nm mdpi.com | Detects the compound as it elutes from the column based on its UV absorbance. |

| Purity Assessment | Reported purity levels often exceed 98% for related compounds. google.com | The peak area of the target compound relative to the total peak area indicates its purity. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. jmchemsci.com It is particularly suited for the analysis of volatile and thermally stable compounds. This compound, being amenable to volatilization under typical GC conditions, can be effectively analyzed by this method.

In a GC-MS analysis, the sample is injected into a heated port, where it vaporizes and is carried by an inert gas (the mobile phase, e.g., helium) through a long, thin capillary column (the stationary phase). derpharmachemica.com Separation occurs based on the compound's boiling point and its interactions with the column's coating.

As the separated components exit the GC column, they enter the ion source of the mass spectrometer. Here, they are typically bombarded with a high-energy electron beam in a process called Electron Ionization (EI). rsc.org This causes the molecule to lose an electron, forming a positively charged molecular ion (M+), and to break apart into smaller, characteristic charged fragments. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z) and records their relative abundance.

The resulting mass spectrum is a unique fingerprint for the compound. For this compound, the mass spectrum would be expected to show a prominent molecular ion peak corresponding to its molecular weight. Due to the presence of a bromine atom, a characteristic isotopic pattern would be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). nih.gov The fragmentation pattern provides structural information; for instance, the loss of a methyl group (–15 Da) or other small fragments can often be identified. nih.gov This detailed information makes GC-MS an excellent tool not only for purity assessment but also for the structural confirmation of this compound in research settings. rsc.orgnih.gov

Table 2: Typical GC-MS Parameters for Analysis of Substituted Indoles

| Parameter | Typical Value/Condition | Purpose |

| GC System | Agilent 7890A or similar rsc.org | The instrument that performs the chromatographic separation. |

| Column | Capillary column (e.g., HP-5, Agilent 19091J-413) rsc.orgderpharmachemica.com | The stationary phase where separation of volatile compounds occurs. |

| Carrier Gas | Helium or Nitrogen rsc.orgderpharmachemica.com | The inert mobile phase that transports the sample through the column. |

| Oven Program | Temperature ramp, e.g., 70°C to 260°C at 6°C/min derpharmachemica.com | Controls the column temperature to ensure efficient separation of compounds with different boiling points. |

| MS Detector | Electron Ionization (EI) source rsc.org | Ionizes the eluted compounds, causing fragmentation for structural analysis. |

| Key Data Output | Retention time and mass spectrum (molecular ion and fragmentation pattern) rsc.orgnih.gov | Provides definitive identification and structural information about the analyte. |

V. Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular properties from the ground up.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed to optimize molecular geometry and predict electronic properties. DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), can determine key structural parameters like bond lengths, bond angles, and dihedral angles. cumhuriyet.edu.tr

| Property | Typical Calculated Value/Observation | Computational Method | Significance |

|---|---|---|---|

| Bond Lengths (Å) | C-N: ~1.37-1.39 C-C (aromatic): ~1.39-1.42 C-Br: ~1.88-1.92 | B3LYP/6-311++G(d,p) | Provides the optimized, lowest-energy molecular structure. |

| Bond Angles (°) | Angles within the five- and six-membered rings deviate slightly from ideal values due to ring strain and substitution. | B3LYP/6-311++G(d,p) | Defines the precise three-dimensional shape of the molecule. |

| Dipole Moment (Debye) | Value is dependent on the final, optimized geometry and charge distribution. | DFT Calculations | Indicates the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| Vibrational Frequencies (cm-1) | Calculated frequencies can be correlated with experimental IR and Raman spectra to confirm structural assignments. | Scaled DFT | Validates the computed structure and helps in the interpretation of experimental spectroscopic data. |

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. irjweb.comchalcogen.ro The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity. irjweb.comnih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the ground state, making it more polarizable. irjweb.comnih.gov Conversely, a large energy gap implies high stability and lower chemical reactivity. irjweb.com In 7-Bromo-4-methyl-1H-indole, the HOMO is expected to be distributed over the π-system of the indole ring, while the LUMO would also be located on the aromatic system. The presence of the bromine atom's lone pairs can influence the orbital energies through participation in π-conjugation. Theoretical studies on similar heterocyclic systems have demonstrated that the HOMO-LUMO gap explains the charge transfer interactions that occur within the molecule. irjweb.comresearchgate.net

| Parameter | Formula | Significance |

|---|---|---|

| EHOMO | - | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |

| ELUMO | - | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap often correlates with higher reactivity. mdpi.comacs.org |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from a system. nih.gov |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. Hard molecules have a large energy gap. nih.gov |

| Electrophilicity Index (ω) | ω = μ2 / 2η | Quantifies the ability of a species to accept electrons. nih.gov |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. cumhuriyet.edu.trlupinepublishers.com The MEP map displays the electrostatic potential on the molecule's electron density surface.

Different colors on the MEP map represent different potential values. Typically, red areas indicate regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. Blue areas denote positive electrostatic potential (electron-poor), which are favorable for nucleophilic attack. lupinepublishers.comresearchgate.net Green and yellow regions represent neutral or intermediate potential.

For this compound, the MEP map would likely show a region of negative potential around the nitrogen atom of the indole ring and potentially influenced by the bromine atom, indicating these as likely sites for electrophilic interaction and hydrogen bonding. nih.govresearchgate.net The hydrogen atom attached to the indole nitrogen (N-H) would be a region of positive potential, making it a potential hydrogen bond donor site. nih.gov

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds and lone pairs, corresponding to the classic Lewis structure picture. uni-muenchen.de This method is used to analyze hyperconjugative interactions and charge delocalization, which contribute to molecular stability. researchgate.net

NBO analysis examines the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The stabilization energy (E2) associated with these interactions is calculated using second-order perturbation theory. uba.ar A higher E2 value indicates a stronger interaction and greater stabilization of the molecule. researchgate.net For this compound, NBO analysis would quantify the delocalization of electron density from the lone pairs of the nitrogen and bromine atoms into the antibonding orbitals (π*) of the aromatic ring, providing insight into the electronic stabilization conferred by the substituents.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with other entities, such as biological macromolecules.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. researchgate.net The primary goal of docking is to predict the binding mode and estimate the binding affinity (often as a docking score or binding free energy) of the ligand to the target protein. researchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target.

Derivatives of this compound, such as 5-bromoindole derivatives, have been investigated as potential inhibitors of targets like Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. researchgate.net In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand is then placed into the protein's active site, and various conformations are sampled. A scoring function is used to evaluate the interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces, to rank the potential binding poses. researchgate.netmdpi.com Such studies can suggest that the indole scaffold can fit within the active site of a kinase, with the bromine atom potentially forming halogen bonds or other favorable interactions, thus guiding the synthesis of more potent inhibitors.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.netresearchgate.net By solving Newton's laws of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational landscape, stability, and flexibility of a molecule like this compound. researchgate.net These simulations are crucial for understanding how the compound might interact with biological targets, such as proteins or enzymes. nih.gov

While specific MD simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles and applications can be inferred from studies on structurally related brominated and substituted indoles. nih.govnih.govresearchgate.netresearchgate.net For instance, MD simulations on brominated indoles derived from marine mollusks have been used to assess their binding stability within the active sites of inflammatory enzymes like cyclooxygenases (COX-1/2). nih.govresearchgate.net

In a typical MD simulation study for this compound, the process would involve:

System Setup: A 3D model of the molecule would be placed in a simulated environment, often a box of water molecules, to mimic physiological conditions. researchgate.net

Force Field Application: A suitable force field (e.g., AMBER, CHARMM, GROMOS) is chosen to define the potential energy of the system, describing the bonded and non-bonded interactions between atoms. researchgate.net

Simulation Run: The simulation is run for a specific duration, often in the nanosecond to microsecond range, allowing the molecule to explore different conformations. researchgate.netacs.org

Trajectory Analysis: The resulting trajectory is analyzed to extract information about the molecule's dynamic properties.

Key parameters derived from such simulations provide insights into the compound's stability and dynamics.

Table 1: Key Parameters from MD Simulations and Their Significance

| Parameter | Description | Significance for this compound |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the molecule at a given time and a reference structure. | A low and stable RMSD value over the simulation time would indicate that the molecule maintains a stable conformation. researchgate.net |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of each individual atom from its average position. | Higher RMSF values for specific parts of the molecule, like the N-H group of the indole ring, would indicate greater flexibility in that region. researchgate.net |

| Radius of Gyration (Rg) | Represents the root mean square distance of the atoms from their common center of mass. | A consistent Rg value suggests that the molecule maintains a compact and stable structure during the simulation. researchgate.net |

| Solvent Accessible Surface Area (SASA) | Measures the surface area of the molecule that is accessible to the solvent. | Changes in SASA can indicate conformational changes that expose or hide certain chemical groups, affecting solubility and interaction potential. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. neliti.com By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the potency of new, unsynthesized compounds and to guide the design of more effective molecules. nih.gov

The development of a QSAR model for a series of indole derivatives, including this compound, would involve:

Data Set Compilation: A dataset of indole analogs with experimentally determined biological activities (e.g., IC₅₀ values) is collected. mdpi.com

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound. These can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), or topological. neliti.com

Model Building: Statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning techniques like Artificial Neural Networks (ANN) are used to build a mathematical equation linking the descriptors to the biological activity. neliti.com

Model Validation: The predictive power of the model is rigorously tested using internal (e.g., cross-validation) and external validation techniques. nih.govmdpi.com

Table 2: Examples of Molecular Descriptors and Their Potential Impact in a QSAR Model

| Descriptor Type | Example Descriptor | Potential Influence on Activity of Indole Derivatives |

|---|---|---|

| Electronic | Dipole Moment | Influences polar interactions with a biological target. |

| Hydrophobic | LogP (Partition Coefficient) | Affects membrane permeability and hydrophobic interactions within a binding site. chemscene.com |

| Topological | Topological Polar Surface Area (TPSA) | Relates to a molecule's ability to cross cell membranes. chemscene.com |

| Steric | Molecular Refractivity | Relates to the volume of the molecule and its polarizability, which can affect binding affinity. nih.gov |

| Quantum Chemical | HOMO/LUMO Energies | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. |

Previous QSAR studies on indole derivatives have highlighted the importance of factors like hydrophilicity, molecular shape, and electronic properties for their biological activity. nih.gov For example, a 3D-QSAR study on serotonergic indole derivatives yielded robust models (CoMFA and CoMSIA) that successfully guided the design of new potent ligands. mdpi.com Similarly, a QSAR model for the anti-proliferative activity of indole derivatives showed a high correlation coefficient (R=0.99) using an artificial neural network approach, indicating a strong predictive capability. neliti.com

Vi. Biological Activity and Mechanistic Elucidation

Antimicrobial Properties

Derivatives of the indole scaffold, particularly those containing halogens, have demonstrated notable antimicrobial activity against a range of pathogens. nih.gov

Research has shown that indole derivatives possess a broad spectrum of activity. nih.gov While studies focusing specifically on the parent 7-Bromo-4-methyl-1H-indole are limited, extensive research on its close structural analogues provides significant insight into its potential antimicrobial efficacy.

A notable example is 7-bromo-2-(1H-indol-3-yl)-5-methyl-1H-benzo[d]imidazole, a complex derivative that incorporates the bromo-methyl-indole structure. This compound has demonstrated antimicrobial activity against several microbes, including Candida albicans, methicillin-resistant Staphylococcus aureus (MRSA), and the non-pathogenic model organism for tuberculosis, Mycobacterium smegmatis. mdpi.com In a comparative study, the introduction of a bromine atom into the imidazole fragment of a related compound was found to significantly enhance antimicrobial activity, increasing it by 32 times against S. aureus and 16 times against MRSA. mdpi.com

The general class of substituted indoles has been screened against various human pathogens. nih.gov For instance, certain indole-triazole derivatives have shown promise as novel antibacterial and antifungal lead compounds. nih.gov Similarly, other synthetic indole derivatives have exhibited potent inhibitory activity against bacterial strains such as Escherichia coli and Bacillus subtilis. researchgate.netscirp.org

Table 1: Antimicrobial Activity of an Indole Derivative

| Compound/Derivative | Target Microorganism | Observed Activity | Reference |

|---|---|---|---|

| 7-bromo-2-(1H-indol-3-yl)-5-methyl-1H-benzo[d]imidazole | Candida albicans | Active | mdpi.com |

| 7-bromo-2-(1H-indol-3-yl)-5-methyl-1H-benzo[d]imidazole | Staphylococcus aureus (MRSA) | Active | mdpi.com |

| 7-bromo-2-(1H-indol-3-yl)-5-methyl-1H-benzo[d]imidazole | Mycobacterium smegmatis | Active | mdpi.com |

| General Indole Derivatives | E. coli, S. aureus, M. tuberculosis | Documented antibacterial activity for various derivatives. | nih.govresearchgate.net |

The antimicrobial effects of indole compounds are often traced back to the inhibition of essential bacterial enzymes.

Cystathionine γ-synthase (CGS) / Cystathionine γ-lyase (CSE): One of the key mechanisms involves the inhibition of bacterial H₂S-producing enzymes like cystathionine γ-lyase (CSE). nih.govresearchgate.netnih.gov H₂S production is a defense mechanism in pathogenic bacteria such as Staphylococcus aureus against oxidative stress induced by antibiotics. nih.govnih.gov Derivatives based on 6-bromoindole have been identified as potent and selective inhibitors of bacterial CSE (bCSE). nih.govresearchgate.netmdpi.com By suppressing bCSE activity, these compounds can significantly enhance the sensitivity of bacteria to existing antibiotics, acting as "antibiotic potentiators". nih.govmdpi.com

DNA Gyrase and Topoisomerase IV: DNA gyrase and topoisomerase IV are essential type II topoisomerases that regulate DNA topology and are validated targets for antibacterial drugs. helsinki.finih.gov Inhibition of these enzymes interferes with DNA replication, leading to bacterial cell death. helsinki.firesearchgate.net Various heterocyclic compounds, including indole derivatives, have been developed as inhibitors of these enzymes. helsinki.finih.gov For example, a series of fused indolyl-containing 4-hydroxy-2-pyridones were found to target both DNA gyrase and topoisomerase IV in Gram-negative bacteria like E. coli. acs.org Other classes, such as benzimidazoles, have been identified as potent inhibitors of Mycobacterium tuberculosis DNA gyrase. nih.gov Some inhibitors show potent activity against both enzymes in strains like Staphylococcus aureus and Escherichia coli. medchemexpress.com

Activity Against Bacterial Strains (e.g., Mycobacterium tuberculosis, Staphylococcus aureus, E. Coli)

Anticancer and Cytotoxic Effects

The indole scaffold is a "privileged motif" in the design of anticancer agents, known for its ability to induce apoptosis and inhibit cancer cell proliferation. researchgate.net

Derivatives of indole have demonstrated cytotoxic effects across a wide range of human cancer cell lines.

Osteosarcoma: Indole derivatives have been investigated for their potential against bone cancer. For example, N-(4-Chlorophenyl)-1H-indole-2-carboxamide was shown to inhibit the proliferation of Saos-2 osteosarcoma cells in a dose- and time-dependent manner. actaoncologicaturcica.com

Breast Cancer (MCF-7): The MCF-7 breast adenocarcinoma cell line is a common model for testing the efficacy of potential anticancer compounds. A close structural analogue, 5-Bromo-7-methyl-3-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]-1H-indole, was evaluated for its cytotoxic activity against MCF-7 cells. nih.gov Numerous other indole and chromone derivatives have also shown potent cytotoxic and anti-proliferative activity against MCF-7 cells. nih.govtandfonline.comnih.gov

Colon Cancer (HCT116): Similar to breast cancer, the HCT116 colon cancer cell line has been used to evaluate the anticancer potential of indole-related compounds. Studies have shown that various chromone and quinoxaline derivatives exhibit significant cytotoxicity against HCT116 cells. nih.govtandfonline.comresearchgate.net

Table 2: Cytotoxic Activity of Selected Indole and Related Derivatives

| Compound Class/Derivative | Cancer Cell Line | Effect | Reference |

|---|---|---|---|

| N-(4-Chlorophenyl)-1H-indole-2-carboxamide | Osteosarcoma (Saos-2) | Inhibition of cell proliferation | actaoncologicaturcica.com |

| 5-Bromo-7-methyl-3-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]-1H-indole | Breast Adenocarcinoma (MCF-7) | Cytotoxic activity evaluated | nih.gov |

| Chromone Congeners | Breast Cancer (MCF-7) | Potent cytotoxic activity | nih.gov |

| Chromone Congeners | Colon Cancer (HCT-116) | Highly potent activity | nih.gov |

| 1H-benzo[f]chromene Derivatives | Breast Cancer (MCF-7) | Potent anti-proliferative character | tandfonline.com |

| 1H-benzo[f]chromene Derivatives | Colon Cancer (HCT-116) | Superior activity | tandfonline.com |

A primary mechanism behind the anticancer activity of indole compounds is the induction of programmed cell death (apoptosis) and interference with the cell division cycle. researchgate.net

Indole derivatives have been shown to trigger apoptosis through various pathways, including the activation of caspases (such as caspase-3 and -7), cleavage of poly(ADP-ribose) polymerase (PARP), and modulation of the mitochondrial membrane potential. nih.gov For example, a synthetic indole chalcone derivative was found to suppress the proliferation of breast cancer cells by inducing apoptosis and causing cell cycle arrest at the G2/M phase. nih.gov Similarly, another novel indole retinoid derivative induced apoptosis and arrested the cell cycle in the G0/G1 phase in leukemia cells. researchgate.net This ability to halt cell proliferation and promote cell death is a key feature of the anticancer potential of the indole family of compounds. uniroma1.it

Targeting key enzymes that regulate cell growth and survival is a cornerstone of modern cancer therapy. Indole derivatives have been identified as inhibitors of several such enzymes.

Protein Kinases: Protein kinases are critical regulators of cell signaling pathways, and their inhibition is a major strategy in cancer treatment. mdpi.com Research efforts have been directed at synthesizing indole derivatives, such as 7-bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile, specifically to identify new protein kinase inhibitors. mdpi.com Other indole-based compounds have been developed as inhibitors of specific kinases like IKK2. google.com The inhibition of receptor tyrosine kinases is another promising avenue for targeted anticancer therapy involving indole structures. actaoncologicaturcica.com

Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression, and their overexpression is linked to the aggressive nature of certain tumors. mdpi.com A topsentin derivative, which contains an indole moiety, was found to modulate the expression of cyclin-dependent kinase 1 (CDK1), highlighting a specific mechanism by which these compounds can exert their cytotoxic effects on cancer cells. mdpi.com

Induction of Apoptosis and Cell Cycle Modulation

Antiviral Activities (e.g., against HIV, coronavirus, hepatitis B/C)

The indole scaffold is a key component in compounds investigated for their antiviral properties. rsc.org Research into derivatives of this compound has highlighted their potential in combating viral infections.

Studies have shown that indole derivatives can be effective inhibitors of enzymes crucial for viral replication, such as HIV integrase. The presence and position of halogen and methyl groups on the indole ring are critical for the binding affinity to the enzyme's active site, suggesting that brominated methyl-indoles are a promising avenue for anti-HIV drug design. For instance, Ethyl 4-bromo-7-methyl-1H-indole-2-carboxylate, a structurally related compound, has been identified as an inhibitor of indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), enzymes that have implications in viral persistence.

In the context of coronaviruses, a complex derivative, the dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole, demonstrated a reliable antiviral effect against SARS-CoV-2 in vitro. nih.gov This finding underscores the potential of bromo-indole structures in the development of treatments for respiratory viruses. While direct studies on this compound are limited, the activity of these related compounds suggests a promising area for future investigation.

Table 1: Antiviral Activity of Bromo-Indole Derivatives

| Compound | Virus | Target/Activity | Source |

|---|---|---|---|

| Bromo-indole Derivatives | HIV | Potential inhibition of HIV integrase. | |

| 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole dihydrochloride | SARS-CoV-2 | Exhibited reliable antiviral effect in vitro. nih.gov | nih.gov |

Anti-inflammatory Potential

Indole derivatives are well-documented for their anti-inflammatory effects, often exerted by modulating inflammatory pathways. The introduction of a bromine atom to the indole ring can enhance its interaction with biological targets involved in inflammation.

Compounds with structures similar to this compound have been associated with significant anti-inflammatory properties. smolecule.com For example, certain indole-based chalcones, such as 3-(5-Bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-one, have demonstrated notable activity as COX-1 and COX-2 inhibitors. researchgate.net Furthermore, studies on related heterocyclic compounds like 5-bromo-7-methyl-1H-indazole have shown an ability to inhibit the production of key inflammatory mediators, including prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a dose-dependent manner. This suggests that the bromo-methyl substitution pattern is favorable for anti-inflammatory activity.

Table 2: Anti-inflammatory Potential of Related Indole Structures

| Compound/Derivative Class | Mechanism/Target | Finding | Source |

|---|---|---|---|

| 6-Bromo-7-methyl-1H-indole-2,3-dione | Modulation of inflammatory pathways | Bromination may enhance interaction with inflammatory targets. | |

| 5-Bromo-7-methyl-1H-indazole | Inhibition of inflammatory mediators | Inhibits production of PGE2, TNF-α, and MMP-13. | |

| 3-(5-Bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-one | COX-1 and COX-2 inhibition | Found to demonstrate significant inhibitory activity. researchgate.net | researchgate.net |

Other Noteworthy Biological Activities (e.g., antifungal, antidiabetic, anti-tubercular)

The versatile indole scaffold is a foundation for compounds with a broad spectrum of other biological activities. rsc.orgresearchgate.netrjpn.org

Antifungal and Antidiabetic Activities: The indole nucleus is present in molecules exhibiting antifungal and antidiabetic properties, highlighting the broad therapeutic potential of this chemical class. rsc.org

Anti-tubercular Activity: Indole derivatives have been extensively explored as potential anti-tubercular agents. researchgate.net The metabolite indolepropionic acid, for example, can inhibit the growth of Mycobacterium tuberculosis. researchgate.net Research on other heterocyclic scaffolds, such as 4-methyl-7-substituted coumarins, has shown that the presence of electron-withdrawing substituents is often required to enhance anti-tubercular activity. mdpi.com This suggests that the bromine atom in this compound could contribute positively to this effect. Various functionalized indoles, including amide derivatives and isatins, have shown promise in this area. researchgate.net

Table 3: Other Biological Activities of Indole Derivatives

| Activity | Compound Class | Key Findings | Source |

|---|---|---|---|

| Antifungal | Indole Derivatives | The indole nucleus is a known pharmacophore for antifungal agents. rsc.org | rsc.org |

| Antidiabetic | Indole Derivatives | Compounds containing the indole nucleus exhibit antidiabetic properties. rsc.org | rsc.org |

| Anti-tubercular | Indole Derivatives | A diverse range of indole derivatives possess anti-tubercular activities. researchgate.net | researchgate.net |

| Anti-tubercular | 4-Methyl-7-substituted Coumarins | Electron-withdrawing groups enhance anti-tubercular potential. mdpi.com | mdpi.com |

| Anti-tubercular | Benzimidazole Hybrids | Integration of established pharmacophores can improve antitubercular activity. orientjchem.org | orientjchem.org |

Structure-Activity Relationship (SAR) Studies Correlating Substituent Effects with Biological Outcomes

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity and for optimizing lead compounds. For bromo-methyl-indole derivatives, SAR studies have provided valuable insights.

Research on a tricyclic indoline, a related structure, demonstrated that a halogen at the 5-position of the indoline ring is essential for its biological activity. nih.gov Specifically, bromine was found to be the optimal halogen for this activity, and moving the bromine to other positions on the ring led to a significant decrease in potency. nih.gov This highlights the critical importance of the bromine atom's specific location on the heterocyclic core.

Further studies on indole derivatives have shown that the electron-withdrawing nature of the bromine atom can enhance the molecule's binding affinity to hydrophobic pockets within protein targets. vulcanchem.com Modifications at various positions on the indole scaffold significantly influence biological outcomes. For instance, in the context of anti-tubercular coumarin hybrids, electron-withdrawing substituents like halogens were found to be beneficial for activity, whereas electron-donating groups tended to boost anti-inflammatory effects. mdpi.com This dichotomy in substituent effects underscores the nuanced role that electronic properties play in determining the specific biological profile of a compound.

Table 4: Summary of Structure-Activity Relationship (SAR) Findings

| Compound Class | Substituent Effect | Biological Outcome | Source |

|---|---|---|---|

| Tricyclic Indolines | Position of Bromine: A halogen at the 5-position is necessary. Bromine is optimal. | RMA (Resistance-Modifying Agent) Activity | nih.gov |